Calcifediol-d3

描述

Calcifediol-d3, also known as 25-hydroxyvitamin D3, is a form of vitamin D produced in the liver by hydroxylation of vitamin D3 (cholecalciferol). It is a crucial intermediate in the metabolic pathway of vitamin D, which is essential for calcium and phosphate homeostasis and bone mineralization. This compound is often used to assess vitamin D status in the body and is also employed in the treatment of vitamin D deficiency.

准备方法

Synthetic Routes and Reaction Conditions: Calcifediol-d3 is synthesized through the hydroxylation of cholecalciferol (vitamin D3) at the 25th carbon position. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2R1, in the liver. The reaction conditions involve maintaining an appropriate pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods: Industrial production of this compound involves the bioconversion of vitamin D3 using microbial or enzymatic systems. This method is preferred due to its efficiency and higher yield compared to chemical synthesis. The process includes fermentation using specific strains of microorganisms that express the necessary hydroxylase enzymes .

化学反应分析

Types of Reactions: Calcifediol-d3 primarily undergoes hydroxylation reactions. The most significant reaction is its further hydroxylation in the kidney to form calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form of vitamin D.

Common Reagents and Conditions:

Hydroxylation: Catalyzed by cytochrome P450 enzymes such as CYP27B1.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions involving oxidizing or reducing agents.

Major Products:

Calcitriol (1,25-dihydroxyvitamin D3): Formed by the hydroxylation of this compound in the kidney.

科学研究应用

Pharmacological Characteristics

Calcifediol is recognized for its superior potency compared to vitamin D3. Studies indicate that calcifediol is approximately 3 to 6 times more effective than vitamin D3 on a weight basis due to its ability to achieve higher serum concentrations of 25-hydroxyvitamin D more rapidly . This characteristic makes it particularly beneficial for patients with conditions that impair the absorption of fat-soluble vitamins, such as obesity or malabsorption syndromes .

Key Pharmacokinetic Differences

- Absorption : Calcifediol does not require bile acids for absorption, making it more effective in individuals with fat malabsorption .

- Onset of Action : Calcifediol provides a faster increase in serum 25-hydroxyvitamin D levels compared to vitamin D3, which is critical in acute clinical situations .

Clinical Applications

Calcifediol has been studied extensively for its role in managing vitamin D deficiency and related disorders. Below are notable applications:

Treatment of Vitamin D Deficiency

Calcifediol is used to correct vitamin D deficiency effectively. Clinical trials have shown that it raises serum 25-hydroxyvitamin D levels significantly faster than vitamin D3, making it a preferred choice for patients requiring rapid repletion .

Bone Health

Calcifediol has demonstrated efficacy in improving bone mineral density and reducing fracture risk among postmenopausal women and elderly populations. A study indicated that calcifediol treatment resulted in a mean change in serum 25-hydroxyvitamin D levels significantly higher than that achieved with vitamin D3 .

Management of Chronic Conditions

Emerging evidence suggests that calcifediol may have benefits beyond bone health:

- Cardiovascular Health : Some studies reported improvements in cardiac function among patients treated with calcifediol .

- Muscle Function : Calcifediol has been associated with enhanced muscle strength and function in older adults, potentially reducing fall risk .

- COVID-19 : Preliminary studies indicate that calcifediol supplementation may correlate with improved outcomes in COVID-19 patients by modulating immune responses .

Case Study 1: Osteoporosis Management

In a clinical trial involving postmenopausal women with osteoporosis, patients receiving calcifediol exhibited a significant increase in bone mineral density compared to those on standard vitamin D3 therapy. The rapid rise in serum 25-hydroxyvitamin D levels was noted within the first month of treatment .

Case Study 2: Patients with Malabsorption Syndromes

A cohort study focused on patients with celiac disease demonstrated that those treated with calcifediol had improved serum levels of 25-hydroxyvitamin D despite their underlying malabsorption issues. This highlights calcifediol's utility in populations where traditional vitamin D supplementation may fail .

作用机制

Calcifediol-d3 exerts its effects by being converted to calcitriol in the kidney. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This interaction influences various biological processes, including bone mineralization, immune response, and cell proliferation .

相似化合物的比较

Cholecalciferol (Vitamin D3): The precursor of calcifediol-d3, synthesized in the skin upon exposure to ultraviolet B radiation.

Ergocalciferol (Vitamin D2): Another form of vitamin D, derived from plant sources and fungi.

Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced from this compound in the kidney.

Comparison: this compound is unique in its rapid conversion to calcitriol, making it more effective in quickly raising serum 25-hydroxyvitamin D levels compared to cholecalciferol and ergocalciferol. It also has a more predictable dose-response curve and better absorption in individuals with fat malabsorption issues .

生物活性

Calcifediol, also known as 25-hydroxyvitamin D3 or 25(OH)D3, is a metabolite of vitamin D that plays a crucial role in calcium and phosphate metabolism. This article explores the biological activities of calcifediol, its mechanisms of action, clinical efficacy, and safety profile based on recent research findings.

Calcifediol exerts its biological effects primarily through two mechanisms: genomic and non-genomic actions.

- Genomic Actions : Calcifediol binds to the vitamin D receptor (VDR), which modulates gene expression involved in calcium homeostasis and bone metabolism. While calcifediol has a lower affinity for VDR compared to calcitriol (1,25(OH)D3), it still activates significant pathways related to calcium absorption and bone health .

- Non-Genomic Actions : Recent studies have identified rapid non-genomic effects mediated by calcifediol. These include the activation of membrane-bound VDRs, leading to immediate cellular responses such as increased intracellular calcium levels and activation of various signaling pathways (e.g., protein kinases) within minutes of exposure .

Pharmacokinetics

Calcifediol is noted for its pharmacokinetic advantages over other forms of vitamin D:

- Hydrophilicity : Calcifediol is more hydrophilic than vitamin D3, allowing for faster absorption and a quicker rise in serum levels.

- Half-Life : It has a shorter half-life but achieves higher plasma concentrations more rapidly. Studies indicate that calcifediol can elevate serum 25(OH)D3 levels significantly faster than vitamin D3, often within days rather than weeks .

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of calcifediol in treating vitamin D deficiency:

- Efficacy in Women : A phase III-IV trial involving postmenopausal women showed that calcifediol was superior to cholecalciferol in raising serum 25(OH)D levels. After one month, participants receiving calcifediol had a mean increase of 9.7 ng/mL compared to 5.1 ng/mL for those on cholecalciferol (p < 0.0001) .

- Long-Term Treatment : In another study, long-term treatment with monthly calcifediol resulted in stable serum 25(OH)D concentrations without significant safety concerns. Upon discontinuation, serum levels dropped significantly, indicating the need for ongoing supplementation .

Safety Profile

Calcifediol has been associated with a favorable safety profile:

- Adverse Effects : In clinical trials comparing different formulations of calcifediol, serious treatment-emergent adverse events (TEAEs) were reported at similar rates across groups, suggesting that calcifediol is well-tolerated .

- Long-Term Use : Studies have shown no significant safety issues with long-term use, making it a viable option for managing vitamin D deficiency in various populations .

Data Summary

The following table summarizes key findings from recent studies on the efficacy and safety of calcifediol:

| Study Type | Population | Dose | Serum 25(OH)D Increase (ng/mL) | Safety Observations |

|---|---|---|---|---|

| Phase III-IV Trial | Postmenopausal Women | Calcifediol 0.266 mg | 9.7 ± 6.7 (vs. 5.1 ± 3.5 for cholecalciferol) | No serious TEAEs reported |

| Long-Term Study | Vitamin D Deficient Patients | Monthly Calcifediol | Significant increase; levels drop after discontinuation | No relevant safety issues |

| Pharmacokinetics Study | Healthy Females | Daily/Weekly Calcifediol | Higher AUC than vitamin D3 by 123% (daily), 178% (weekly) | Well-tolerated |

Case Studies

- Case Study on Rapid Response : A study investigated the rapid effects of calcifediol supplementation in patients with chronic kidney disease (CKD). Participants showed significant increases in serum calcium and phosphate levels within days, demonstrating calcifediol's effectiveness in managing mineral imbalances associated with CKD.

- Case Study on Elderly Population : Another case focused on elderly individuals at risk for falls due to low vitamin D levels. After six months of calcifediol treatment, participants exhibited improved muscle strength and balance, correlating with increased serum 25(OH)D concentrations.

属性

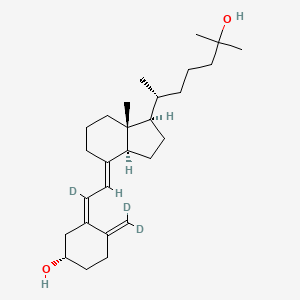

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i1D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-CMMPNOGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747283 | |

| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140710-94-7, 1262843-45-7 | |

| Record name | (εR,1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-Hydroxy-2-(methylene-d2)cyclohexylidene]ethylidene-2-d]octahydro-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140710-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5Z,7E)-(6,19,19-~2~H_3_)-9,10-Secocholesta-5,7,10-triene-3,25-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。